
N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide” is a chemical compound with potential applications in various fields of research and industry. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular formula of this compound is C18H20N2O5S2, and it has a molecular weight of 408.49. The structure features a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds with a pyrrolidine ring are known to be involved in a variety of chemical reactions. The pyrrolidine ring can be functionalized, and its different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Aplicaciones Científicas De Investigación
Drug Metabolism and Pharmacokinetics
One study focused on the absorption, distribution, metabolism, and excretion (ADME) of GDC-0449 (vismodegib), a molecule structurally related to the chemical of interest. This research revealed extensive metabolism in rats and dogs, with major pathways involving oxidation and phase II conjugation processes. It highlighted the importance of understanding the metabolic fate of sulfonamide derivatives in the development of new drugs (Qin Yue et al., 2011).
Synthesis of Novel Compounds
Several studies have demonstrated the synthesis of novel sulfonamide compounds with potential antimicrobial and anticancer activities. For instance, novel sulfonamides containing N,N-diethyl-substituted amido moieties were synthesized and showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli (O. Ajani et al., 2012). Another study presented a new route to piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones, offering insights into the synthesis of complex molecules with potential biological activity (T. G. Back & K. Nakajima, 2000).
Development of New Materials
Research on polyamides and poly(amide-imide)s derived from various sulfonamide compounds has shown the potential for creating new materials with desirable thermal and solubility properties. For example, a series of polyamides were synthesized with improved yields and exhibited high thermal stability, suggesting applications in advanced material sciences (A. Saxena et al., 2003).
Propiedades
IUPAC Name |
N-(4-methylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c1-26(22,23)16-9-7-15(8-10-16)19-18(21)14-5-4-6-17(13-14)27(24,25)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRVEHWTJRXFPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

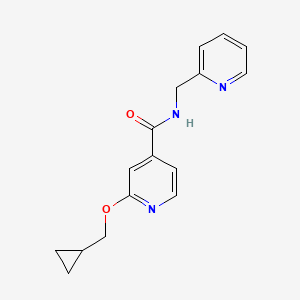
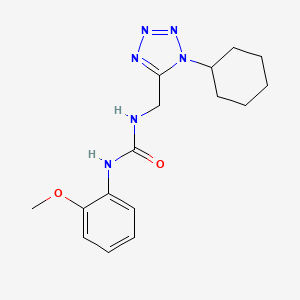
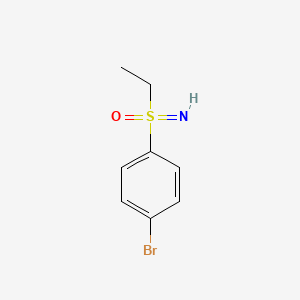

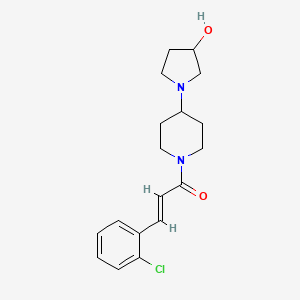
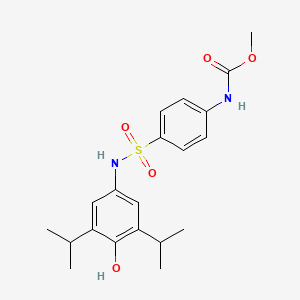
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2358224.png)
![2-(4-methoxyphenyl)-3-(methylsulfanyl)-N~8~-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2358225.png)
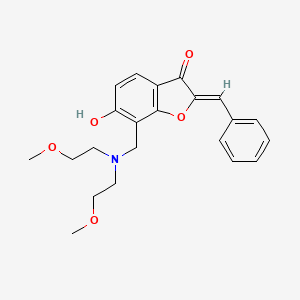
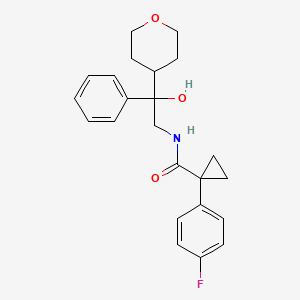
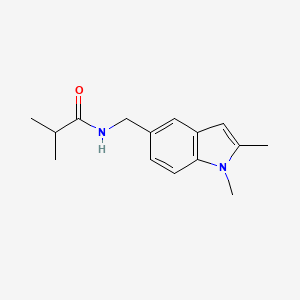
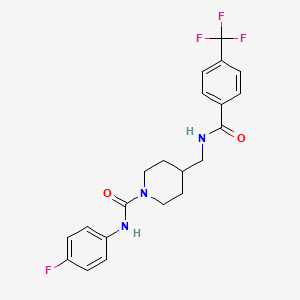

![2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide](/img/structure/B2358235.png)